molecular formula C14H11BrO2 B12435358 5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol CAS No. 205873-55-8

5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol

Cat. No.: B12435358
CAS No.: 205873-55-8
M. Wt: 291.14 g/mol
InChI Key: NCJVLKFAQIWASE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and hydroxylation reactions, followed by purification processes to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(1E)-2-(4-bromophenyl)ethenyl]benzene-1,3-diol involves its interaction with molecular targets and pathways:

Properties

IUPAC Name

5-[2-(4-bromophenyl)ethenyl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrO2/c15-12-5-3-10(4-6-12)1-2-11-7-13(16)9-14(17)8-11/h1-9,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJVLKFAQIWASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201256228
Record name 5-[2-(4-Bromophenyl)ethenyl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205873-55-8
Record name 5-[2-(4-Bromophenyl)ethenyl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205873-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-(4-Bromophenyl)ethenyl]-1,3-benzenediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201256228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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